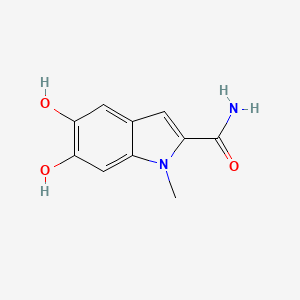
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is a deep brown crystalline solid that is soluble in solvents like ethanol and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide can be achieved through the reaction of indole with phenol . The Fischer indole synthesis is a common method used to prepare indole derivatives. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the production of indole derivatives often involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives.
Medicine: Investigated for its potential antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets and pathways related to melanin biosynthesis. It acts as an intermediate in the production of melanin, influencing the pigmentation process in humans and other organisms . Additionally, its antioxidant properties help in controlling oxidative stress by neutralizing reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dimethoxy-2-phenylindole
- Solypertine
- Oxypertine
- Alpertine
- 5,6-Dimethoxyindole
Uniqueness
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5,6-dihydroxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-4-9(14)8(13)3-5(6)2-7(12)10(11)15/h2-4,13-14H,1H3,(H2,11,15) |
Clé InChI |
KWQSSPFPECXZSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C=C1C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


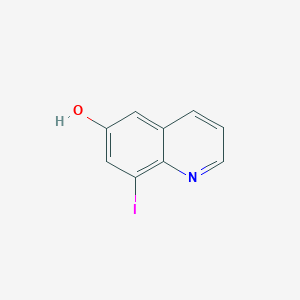
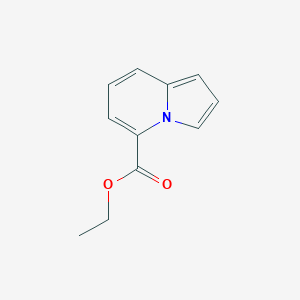



![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

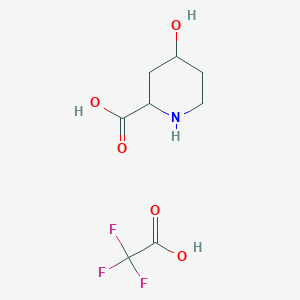
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)
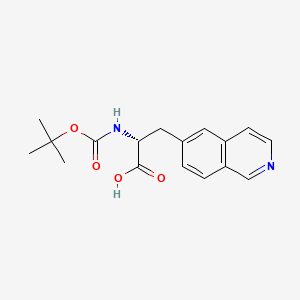
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)



